Cas no 1374664-23-9 (2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide)

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide 化学的及び物理的性質
名前と識別子
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- 2-(5-(METHYLTHIO)-2-NITROSTYRYL)HYDRAZINECARBOXAMIDE
- 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide
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- インチ: 1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+
- InChIKey: IPUZEWUPPFWVDO-SNAWJCMRSA-N
- ほほえんだ: S(C)C1C=CC(=C(/C=C/NNC(N)=O)C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 332
- トポロジー分子極性表面積: 138
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12147648-5g |
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide |
1374664-23-9 | 97% | 5g |
$547 | 2024-07-23 | |
Alichem | A250001978-5g |
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide |
1374664-23-9 | 97% | 5g |
569.38 USD | 2021-06-15 |
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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10. Caper tea
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamideに関する追加情報
Compound CAS No. 1374664-23-9: 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide
The compound with CAS No. 1374664-23-9, known as 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a methylthio group, a nitrostyryl moiety, and a hydrazinecarboxamide functional group. The combination of these groups imparts distinctive chemical properties, making it a subject of interest in contemporary scientific studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic reactions. Researchers have reported that the methylthio group plays a crucial role in stabilizing the molecule, while the nitrostyryl moiety contributes to its electronic properties. The hydrazinecarboxamide group, on the other hand, enhances the compound's reactivity and compatibility with various biochemical systems.
One of the most promising applications of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide lies in its potential as a precursor for advanced materials. Studies conducted at leading research institutions have demonstrated that this compound can serve as a building block for constructing novel polymers and nanomaterials with tailored properties. For instance, its ability to form stable cross-links under specific conditions makes it an ideal candidate for developing high-performance adhesives and coatings.
In the field of pharmacology, this compound has shown remarkable potential as a drug delivery agent. The methylthio group facilitates controlled drug release mechanisms, while the nitrostyryl moiety enhances bioavailability. Preliminary in vitro studies suggest that this compound could be utilized to develop targeted drug delivery systems, offering improved therapeutic outcomes with reduced side effects.
The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves a multi-step process that requires meticulous control over reaction conditions. Researchers have optimized the reaction pathway by employing environmentally friendly solvents and catalysts, aligning with current trends toward sustainable chemistry practices. This approach not only enhances yield but also minimizes environmental impact, making it a preferable method for large-scale production.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Advanced quantum mechanical calculations have provided insights into its molecular orbitals and interaction potentials, enabling researchers to predict its behavior in various chemical environments accurately.
In conclusion, 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide represents a significant advancement in modern organic chemistry. Its unique structure and versatile properties make it a valuable asset in diverse applications ranging from materials science to pharmacology. As research continues to uncover new possibilities for this compound, it is poised to make substantial contributions to both academic and industrial sectors.
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